Cas no 3484-23-9 (2-Methyl-6-nitro-1H-indole)

2-Methyl-6-nitro-1H-indole is a nitro-substituted indole derivative with a molecular formula of C₉H₈N₂O₂. This heterocyclic compound is characterized by its methyl group at the 2-position and a nitro group at the 6-position of the indole scaffold. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. Its stable crystalline form and well-defined structure make it suitable for precise synthetic applications. Researchers value this compound for its potential in developing bioactive molecules and its role in studying indole-based chemical transformations.
2-Methyl-6-nitro-1H-indole structure
2-Methyl-6-nitro-1H-indole structure
商品名:2-Methyl-6-nitro-1H-indole
CAS番号:3484-23-9
MF:C9H8N2O2
メガワット:176.1720
MDL:MFCD13178656
CID:839262
PubChem ID:600508

2-Methyl-6-nitro-1H-indole 化学的及び物理的性質

名前と識別子

    • 2-methyl-6-nitro-1H-Indole
    • 1H-Indole, 2-methyl-6-nitro-
    • 2-Methyl-6-nitro-indol
    • 2-methyl-6-nitroindole
    • 2-methyl-6-nitro-indole
    • 6-Nitro-2-methyl-indol
    • 6-Nitro-2-methylindole
    • AC1LCHW0
    • ANW-65968
    • CTK1B7411
    • SureCN1630724
    • QYRWLOIXPQRTLO-UHFFFAOYSA-N
    • 6-Nitro-2-methyl-1H-indole
    • 2-Methyl-6-nitro-1H-indole #
    • SB14908
    • FCH1149040
    • AX8236332
    • AB0050920
    • Z4632
    • ST24022333
    • SCHEMBL1630724
    • DS-18309
    • MFCD13178656
    • CS-W018723
    • AKOS016005625
    • SY026384
    • DTXSID00344931
    • 3484-23-9
    • AKOS034830285
    • DB-069083
    • 2-Methyl-6-nitro-1H-indole
    • MDL: MFCD13178656
    • インチ: 1S/C9H8N2O2/c1-6-4-7-2-3-8(11(12)13)5-9(7)10-6/h2-5,10H,1H3
    • InChIKey: QYRWLOIXPQRTLO-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](C1C([H])=C([H])C2C([H])=C(C([H])([H])[H])N([H])C=2C=1[H])=O

計算された属性

  • せいみつぶんしりょう: 176.05864
  • どういたいしつりょう: 176.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.6
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • PSA: 58.93

2-Methyl-6-nitro-1H-indole セキュリティ情報

2-Methyl-6-nitro-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065682-100mg
2-Methyl-6-nitro-1H-indole
3484-23-9 98%
100mg
¥44.00 2024-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M95380-100mg
2-Methyl-6-nitro-1H-indole
3484-23-9
100mg
¥56.0 2021-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065682-5g
2-Methyl-6-nitro-1H-indole
3484-23-9 98%
5g
¥1591.00 2024-05-17
Ambeed
A235237-250mg
2-Methyl-6-nitro-1H-indole
3484-23-9 97% HPLC
250mg
$23.0 2024-04-19
Ambeed
A235237-5g
2-Methyl-6-nitro-1H-indole
3484-23-9 97% HPLC
5g
$169.0 2024-04-19
TRC
B495370-50mg
2-Methyl-6-nitro-1H-indole
3484-23-9
50mg
$ 65.00 2022-06-07
Chemenu
CM107822-10g
2-methyl-6-nitro-1H-indole
3484-23-9 95%+
10g
$330 2021-08-06
Apollo Scientific
OR918153-1g
2-Methyl-6-nitro-1H-indole
3484-23-9 95%
1g
£25.00 2025-02-21
TRC
B495370-10mg
2-Methyl-6-nitro-1H-indole
3484-23-9
10mg
$ 50.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OV161-100mg
2-Methyl-6-nitro-1H-indole
3484-23-9 97% HPLC
100mg
151CNY 2021-05-08

2-Methyl-6-nitro-1H-indole 関連文献

2-Methyl-6-nitro-1H-indoleに関する追加情報

Comprehensive Guide to 2-Methyl-6-nitro-1H-indole (CAS No. 3484-23-9): Properties, Applications, and Market Insights

2-Methyl-6-nitro-1H-indole (CAS No. 3484-23-9) is a specialized organic compound belonging to the nitroindole family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. With the increasing demand for novel heterocyclic compounds in drug discovery, 2-Methyl-6-nitro-1H-indole has emerged as a key intermediate in synthesizing bioactive molecules. Researchers and industries are actively exploring its potential, making it a trending topic in scientific discussions.

The molecular structure of 2-Methyl-6-nitro-1H-indole features a nitro group at the 6-position and a methyl group at the 2-position of the indole ring. This configuration contributes to its reactivity and versatility in chemical transformations. The compound's physicochemical properties, such as its melting point, solubility, and stability, make it suitable for various synthetic applications. Recent studies highlight its role in developing antimicrobial agents and enzyme inhibitors, addressing global health challenges like antibiotic resistance.

In the pharmaceutical sector, 2-Methyl-6-nitro-1H-indole serves as a precursor for designing small-molecule drugs targeting inflammatory and neurological disorders. Its nitroindole scaffold is particularly valuable in modulating protein-protein interactions, a hot topic in precision medicine. Additionally, agrochemical researchers leverage this compound to develop eco-friendly pesticides, aligning with the growing emphasis on sustainable agriculture.

The market for 2-Methyl-6-nitro-1H-indole is expanding, driven by its applications in drug discovery and material science. Suppliers and manufacturers are optimizing synthesis routes to meet the demand for high-purity batches. Analytical techniques like HPLC and NMR spectroscopy ensure quality control, a critical factor for end-users in research and production. As the compound gains traction, regulatory compliance and safety protocols remain paramount for its commercial success.

From an SEO perspective, keywords like "buy 2-Methyl-6-nitro-1H-indole," "CAS 3484-23-9 supplier," and "nitroindole derivatives applications" are frequently searched, reflecting user interest in procurement and usage. Environmental concerns also drive queries about "green synthesis of nitroindoles," highlighting the need for sustainable practices. By addressing these topics, this article enhances visibility while providing actionable insights for researchers and industry professionals.

In conclusion, 2-Methyl-6-nitro-1H-indole (CAS No. 3484-23-9) is a multifaceted compound with promising applications across life sciences and technology. Its role in addressing contemporary challenges, from healthcare to sustainability, underscores its relevance in modern chemistry. As innovation continues, this compound is poised to play a pivotal role in advancing scientific and industrial progress.

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Amadis Chemical Company Limited
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